Bis(benzylsulfinyl)methane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

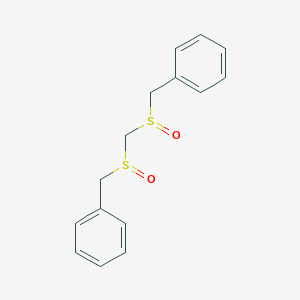

Structure

3D Structure

Properties

CAS No. |

38178-46-0 |

|---|---|

Molecular Formula |

C15H16O2S2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

benzylsulfinylmethylsulfinylmethylbenzene |

InChI |

InChI=1S/C15H16O2S2/c16-18(11-14-7-3-1-4-8-14)13-19(17)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |

InChI Key |

MOEFUZOTBONCEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)CS(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(benzylsulfinyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and characterization of bis(benzylsulfinyl)methane, a sulfoxide compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct literature on this compound, this document provides a robust, proposed synthesis pathway starting from the corresponding thioether, bis(benzylsulfanyl)methane. The guide includes detailed, step-by-step experimental protocols for the synthesis of the precursor and its subsequent oxidation to the target molecule. Furthermore, it presents a comprehensive summary of expected characterization data, including melting point, ¹H NMR, ¹³C NMR, and mass spectrometry, based on the closely related and well-characterized compound, dibenzyl sulfoxide. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow.

Introduction

Sulfoxide-containing molecules are a cornerstone in medicinal chemistry and materials science, often exhibiting a wide range of biological activities and unique chemical properties. This compound (CAS 54888-34-5), with its two benzyl groups and a central methylene bridge flanked by sulfinyl moieties, presents an intriguing scaffold for further chemical exploration and potential applications in drug development. This guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of this compound.

Proposed Synthesis Pathway

The most plausible and efficient synthesis of this compound involves a two-step process:

-

Synthesis of Bis(benzylsulfanyl)methane: The precursor thioether is synthesized from benzyl mercaptan and a suitable methylene source.

-

Oxidation of Bis(benzylsulfanyl)methane: The synthesized thioether is then selectively oxidized to the corresponding sulfoxide, this compound.

A variety of oxidizing agents can be employed for the selective oxidation of thioethers to sulfoxides, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®.[1][2] Careful control of reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone.

Experimental Protocols

2.1.1. Synthesis of Bis(benzylsulfanyl)methane

This protocol is adapted from established methods for the synthesis of thioethers. A published procedure for the synthesis of the title compound is referenced in Cohen et al., 1980.[3]

-

Materials:

-

Benzyl mercaptan

-

Dichloromethane

-

Sodium hydroxide

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, petroleum ether)

-

-

Procedure:

-

A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Benzyl mercaptan is added to the flask, followed by the phase-transfer catalyst.

-

Dichloromethane is added dropwise to the stirring mixture at room temperature.

-

The reaction is stirred vigorously for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude bis(benzylsulfanyl)methane.

-

The crude product is purified by recrystallization from a suitable solvent such as petroleum ether to afford the pure thioether.[3]

-

2.1.2. Oxidation of Bis(benzylsulfanyl)methane to this compound

This protocol describes a general method for the selective oxidation of a thioether to a sulfoxide using hydrogen peroxide.

-

Materials:

-

Bis(benzylsulfanyl)methane

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid (or another suitable solvent like methanol)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and purification (e.g., dichloromethane)

-

-

Procedure:

-

Bis(benzylsulfanyl)methane is dissolved in acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Hydrogen peroxide (1.1 equivalents) is added dropwise to the solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC.

-

Once the starting material is consumed, the reaction mixture is carefully poured into a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

The aqueous mixture is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated under reduced pressure to give the crude this compound.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure sulfoxide.

-

Characterization Data (Representative)

Due to the scarcity of published data for this compound, the following tables provide expected and representative characterization data based on the closely related compound, dibenzyl sulfoxide.[4][5][6][7]

Physicochemical Properties

| Property | Representative Value |

| Molecular Formula | C₁₅H₁₆O₂S₂ |

| Molecular Weight | 292.42 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 130-140 °C |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30-7.50 | m | 10H | Aromatic protons (Ar-H) |

| ~4.10-4.20 | s | 4H | Benzyl protons (-CH₂-) |

| ~3.80 | s | 2H | Methylene protons (-S-CH₂-S-) |

¹³C NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~130.0 | Aromatic C |

| ~129.0 | Aromatic C |

| ~128.0 | Aromatic C |

| ~127.0 | Aromatic C |

| ~60.0 | Benzyl C (-CH₂-) |

| ~50.0 | Methylene C (-S-CH₂-S-) |

Mass Spectrometry (MS)

| m/z | Assignment |

| [M+H]⁺ | Molecular ion peak |

| [M+Na]⁺ | Sodium adduct |

| Fragments | Corresponding to loss of benzyl and sulfinyl groups |

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The detailed experimental protocols for the synthesis of the precursor, bis(benzylsulfanyl)methane, and its subsequent oxidation offer a clear and actionable pathway for researchers. The representative characterization data, based on the analogous compound dibenzyl sulfoxide, serves as a valuable reference for the analysis and confirmation of the final product. The provided workflow diagram visually summarizes the synthetic strategy. This guide is intended to empower researchers in the fields of chemistry and drug development to explore the potential of this and related sulfoxide compounds. Further research to confirm the specific analytical data for this compound is encouraged.

References

- 1. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]

- 2. expertsmind.com [expertsmind.com]

- 3. Bis(benzylsulfanyl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Structures and Theoretical 1H-NMR Spectral Analysis of the Methylene Protons in Dibenzyl Sulfoxide | Scientific.Net [scientific.net]

- 5. dibenzyl sulfoxide [chemister.ru]

- 6. cymitquimica.com [cymitquimica.com]

- 7. rsc.org [rsc.org]

A Technical Guide to Bis(benzylsulfinyl)methane: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzylsulfinyl)methane, a sulfoxide-containing organic compound, presents a subject of interest for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed experimental protocol for its synthesis. Due to the limited direct experimental data on this compound, this guide leverages data from its immediate precursor, bis(benzylsulfanyl)methane, and a closely related analog, dibenzyl sulfoxide, to provide a well-rounded technical profile.

Chemical Properties and Structure

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Bis(benzylsulfanyl)methane (Experimental)[1] | Dibenzyl Sulfoxide (Experimental)[2][3] |

| Molecular Formula | C15H16O2S2 | C15H16S2 | C14H14OS |

| Molecular Weight | 292.42 g/mol | 260.40 g/mol [1] | 230.33 g/mol [3] |

| Melting Point | Likely a solid at room temperature, with a melting point higher than dibenzyl sulfoxide. | Not specified, but crystalline solid. | 134 °C[2] |

| Boiling Point | High boiling point, likely with decomposition. | Not available | Decomposes at 210 °C[2] |

| Solubility | Expected to be soluble in organic solvents like diethyl ether and ethanol; likely soluble in water.[2] | Not specified. | Soluble in diethyl ether, ethanol, and water.[2] |

| Appearance | Predicted to be a crystalline solid. | Crystalline solid. | Leaflet-like crystals.[2] |

Structural Analysis

The molecular structure of this compound is defined by the arrangement of its two benzyl groups relative to the central methylene-sulfoxide bridge. The sulfur atoms in the sulfoxide groups are chiral centers, which can lead to diastereomers (a meso compound and a pair of enantiomers).

While a crystal structure for this compound is not available, the crystal structure of its precursor, bis(benzylsulfanyl)methane, has been determined. In bis(benzylsulfanyl)methane, the dithioalkyl chain adopts a helical, all-cis conformation, with the dihedral angle between the two aromatic rings being 74.60 (4)°.[1] It is plausible that the introduction of the oxygen atoms in this compound would influence the conformation and intermolecular interactions.

Table 2: Crystallographic Data for Bis(benzylsulfanyl)methane [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.5146 (1) |

| b (Å) | 12.2628 (3) |

| c (Å) | 20.0128 (5) |

| β (°) | 101.156 (1) |

| Volume (ų) | 1327.78 (5) |

| Z | 4 |

Synthesis of this compound

A reliable method for the synthesis of this compound is the oxidation of its corresponding sulfide, bis(benzylsulfanyl)methane. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[4][5][6][7][8] The stoichiometry of the oxidant is crucial to selectively form the sulfoxide without over-oxidation to the sulfone.

Experimental Protocol: Oxidation of Bis(benzylsulfanyl)methane to this compound

Materials:

-

Bis(benzylsulfanyl)methane

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve bis(benzylsulfanyl)methane (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (2.0 - 2.2 equivalents) in DCM.

-

Slowly add the m-CPBA solution dropwise to the cooled solution of bis(benzylsulfanyl)methane over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not published, predictions can be made based on the structure and data from analogous compounds like dibenzyl sulfoxide.

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons of the benzyl groups, typically in the range of 7.2-7.5 ppm. The methylene protons adjacent to the sulfoxide group would likely appear as a singlet or a set of diastereotopic protons (an AB quartet) in the region of 3.5-4.5 ppm. The central methylene protons are also expected in a similar region. Theoretical studies on dibenzyl sulfoxide show that the chemical shifts of the methylene protons are sensitive to the solvent environment.[9][10] In DMSO, the methylene protons of dibenzyl sulfoxide appear as a singlet at 4.16 ppm.[11]

-

¹³C NMR: The ¹³C NMR spectrum would show signals for the aromatic carbons and the methylene carbons. The methylene carbons adjacent to the sulfoxide are expected to resonate around 55-65 ppm. For dibenzyl sulfoxide in DMSO, the methylene carbon signal is at 58.03 ppm.[11]

-

IR Spectroscopy: The infrared (IR) spectrum should exhibit a strong absorption band characteristic of the S=O stretch, typically in the range of 1030-1070 cm⁻¹. For dibenzyl sulfoxide, this band is observed in the range of 1026–1089 cm⁻¹.[11]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including cleavage of the benzyl groups and the C-S bonds.

Potential Applications and Future Directions

Sulfoxides are known for their diverse biological activities and their use as chiral auxiliaries in asymmetric synthesis. While no specific biological activities have been reported for this compound, its structural similarity to other bioactive molecules suggests potential for investigation in areas such as antimicrobial or anticancer research. Further research is warranted to isolate and characterize this compound, determine its precise three-dimensional structure, and explore its reactivity and biological profile.

Visualizations

References

- 1. Bis(benzylsulfanyl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dibenzyl sulfoxide [chemister.ru]

- 3. cymitquimica.com [cymitquimica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 9. Optimized Structures and Theoretical 1H-NMR Spectral Analysis of the Methylene Protons in Dibenzyl Sulfoxide | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

Spectroscopic Data for Bis(benzylsulfinyl)methane Remains Elusive in Public Domain

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound "Bis(benzylsulfinyl)methane" has yielded no specific experimental spectra in the public domain. Researchers, scientists, and drug development professionals seeking this information will find a notable absence of curated spectroscopic data for this particular molecule in common chemical databases and scientific literature.

While data for structurally related compounds is available, it is crucial to distinguish these from this compound. For instance, spectroscopic information exists for "Bis(phenylsulfonyl)methane," which contains sulfonyl groups (SO2) rather than the sulfinyl groups (SO) of the target compound. Data is also available for "Bis(benzylsulfanyl)methane," the thioether analog, and for the anion of "Bis(phenylsulfinyl)methane." However, the electronic and structural differences between these molecules mean their spectroscopic characteristics cannot be used as a direct substitute for this compound.

A leading chemical supplier, Sigma-Aldrich, explicitly states that they do not collect or provide analytical data for their listing of "Bis(phenylsulfinyl)methane," further underscoring the scarcity of this information.

General Experimental Protocols for Spectroscopic Analysis of Sulfoxides

In the absence of specific data for this compound, a general overview of the methodologies used to obtain spectroscopic data for sulfoxide-containing compounds can be provided. These protocols are standard in the field of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency typically ranging from 300 to 600 MHz. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Expected signals would include those for the methylene protons situated between the two sulfinyl groups and the protons of the benzyl groups.

-

¹³C NMR: A ¹³C NMR spectrum would be acquired using the same sample solution. This would provide information on the carbon framework of the molecule, with distinct signals for the methylene carbon and the carbons of the benzyl groups.

Infrared (IR) Spectroscopy:

-

An IR spectrum would be obtained using an FTIR (Fourier Transform Infrared) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. A key characteristic to look for would be the strong absorption band corresponding to the S=O stretching vibration, typically found in the region of 1030-1070 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectral data would be acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting mass spectrum would show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which can be used to confirm the molecular weight and deduce structural information.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a compound like this compound is illustrated below. This diagram outlines the logical sequence from sample preparation to data interpretation.

Crystal Structure Analysis: A Technical Examination of Bis(benzylsulfinyl)methane and its Analogue

A comprehensive search of crystallographic databases and scientific literature has revealed no publicly available crystal structure data for Bis(benzylsulfinyl)methane. Despite extensive investigation, the experimental determination of its three-dimensional atomic arrangement remains unreported.

In the absence of data for the target molecule, this technical guide presents a detailed crystal structure analysis of the closely related sulphur analogue, Bis(benzylsulfanyl)methane . This compound, differing by the oxidation state of the sulfur atoms (thioether vs. sulfoxide), provides valuable structural insights that may be relevant to the study of this compound. The data presented herein is based on the crystallographic analysis reported in the literature[1][2].

Crystal Structure and Molecular Geometry of Bis(benzylsulfanyl)methane

The crystal structure of Bis(benzylsulfanyl)methane (C₁₅H₁₆S₂) was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] The asymmetric unit contains one molecule of Bis(benzylsulfanyl)methane. The molecular structure is characterized by a dithioalkyl chain with an all-cis conformation, forming a helical shape.[1] The dihedral angle between the mean planes of the two terminal aromatic rings is 74.60 (4)°.[1] The crystal packing is stabilized by weak C—H···π interactions.[1]

Crystallographic Data

The fundamental crystallographic data for Bis(benzylsulfanyl)methane are summarized in Table 1.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆S₂ |

| Formula Weight | 260.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5146 (1) |

| b (Å) | 12.2628 (3) |

| c (Å) | 20.0128 (5) |

| β (°) | 101.156 (1) |

| Volume (ų) | 1327.78 (5) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.303 |

| Absorption Coefficient (mm⁻¹) | 0.38 |

| F(000) | 552 |

Table 1: Crystallographic data for Bis(benzylsulfanyl)methane.[1]

Data Collection and Refinement

The data collection and structure refinement parameters provide an indication of the quality of the crystallographic analysis.

| Parameter | Value |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 12942 |

| Independent Reflections | 3335 |

| R(int) | 0.033 |

| Reflections with I > 2σ(I) | 2977 |

| R[F² > 2σ(F²)] | 0.031 |

| wR(F²) | 0.082 |

| Goodness-of-fit (S) | 1.04 |

| Parameters | 155 |

| Δρ(max) (e Å⁻³) | 0.30 |

| Δρ(min) (e Å⁻³) | -0.29 |

Table 2: Data collection and refinement statistics for Bis(benzylsulfanyl)methane.[1]

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of Bis(benzylsulfanyl)methane are detailed below.

Synthesis and Crystallization

The title compound was synthesized according to a previously published procedure. Single crystals suitable for X-ray diffraction were obtained by recrystallization from petroleum ether.

X-ray Data Collection and Structure Determination

A colorless prism-like single crystal with dimensions 0.22 × 0.15 × 0.15 mm was used for data collection on a Bruker APEXII CCD diffractometer.[1] The data were collected at 173 K using Mo Kα radiation. A multi-scan absorption correction was applied using SADABS.[1] The structure was solved and refined using the SHELXTL software package.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the crystal structure determination of Bis(benzylsulfanyl)methane.

References

A Comprehensive Technical Guide to Bis(benzylsulfinyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzylsulfinyl)methane, more commonly known as dibenzyl sulfoxide, is a sulfur-containing organic compound. This technical guide provides an in-depth overview of its nomenclature, chemical identity, synthesis, and known properties, tailored for professionals in research and drug development. The sulfoxide functional group is a key feature in various pharmacologically active molecules, making dibenzyl sulfoxide and its derivatives subjects of interest in medicinal chemistry.

Nomenclature and Chemical Identity

The nomenclature of this compound can be presented in several ways, reflecting different systematic naming conventions. Its definitive identification is secured by its CAS Registry Number.

| Identifier | Value | Reference |

| Common Name | Dibenzyl sulfoxide | [1] |

| Systematic IUPAC Name | Benzene, 1,1'-[sulfinylbis(methylene)]bis- | [2] |

| CAS Registry Number | 621-08-9 | [2] |

| Molecular Formula | C14H14OS | [3] |

| Molecular Weight | 230.33 g/mol | [3] |

| Synonyms | Bis(phenylmethyl) sulfoxide, Benzyl sulfoxide | [4] |

Physicochemical and Toxicological Properties

A summary of the key quantitative data for dibenzyl sulfoxide is provided below, offering a snapshot of its physical characteristics and toxicological profile.

| Property | Value | Reference |

| Melting Point | 130-134 °C | [5][6] |

| Decomposition Temperature | 210 °C | [5] |

| Solubility | Soluble in diethyl ether, ethanol, and water | [5] |

| Vapor Pressure | 6.53 x 10⁻⁶ mm Hg | [4] |

| LD50 (intraperitoneal, mouse) | 600 mg/kg | [4] |

Experimental Protocols: Synthesis of Dibenzyl Sulfoxide

Two primary methods for the synthesis of dibenzyl sulfoxide are documented. The first is a two-step process involving the formation of a sulfide intermediate followed by oxidation. The second is a direct oxidation from the corresponding sulfide using a different oxidizing agent.

Two-Step Synthesis via Dibenzyl Sulfide Intermediate

This common laboratory preparation involves two distinct experimental stages.

Step 1: Synthesis of Dibenzyl Sulfide

-

Dissolve sodium sulfide (0.0040 mol) and benzyl chloride (0.0079 mol) in 50 mL of anhydrous ethanol at 70°C.[7][8]

-

Extract the aqueous solution with dichloromethane (CH₂Cl₂).[7][8]

-

Evaporate the dichloromethane to yield dibenzyl sulfide.[7][8]

Step 2: Oxidation to Dibenzyl Sulfoxide

-

Dissolve the dibenzyl sulfide (0.0028 mol) obtained in Step 1 in 60 mL of acetic acid.[7][8]

-

Place the solution in an ice bath and stir vigorously.[7][8]

-

Add 30% hydrogen peroxide (0.0028 mol) dropwise to the solution over 1 hour.[7][8]

-

Evaporate the dichloromethane to yield dibenzyl sulfoxide.[7][8]

Alternative Synthesis Method

This method provides a one-pot synthesis from the sulfide to the sulfoxide.

-

Reflux a mixture of benzyl sulfide (0.01 mol) and thiacyclopentane 1-oxide (0.04 mol) in 25 mL of acetic acid.[5]

-

Add 5 drops of sulfuric acid as a catalyst.[5]

-

Continue refluxing for 16 hours.[5]

-

Dilute the resulting mixture with water.[5]

-

Extract with 200 mL of diethyl ether.[5]

-

Wash the ether layer three times with 100 mL of water.[5]

-

Dilute the ether layer with alcohol and treat with charcoal.[5]

-

Concentrate the solution under reduced pressure to yield dibenzyl sulfoxide.[5]

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis protocol for dibenzyl sulfoxide.

Caption: Workflow for the two-step synthesis of dibenzyl sulfoxide.

Biological Activity and Applications

While extensive research on the specific signaling pathways of dibenzyl sulfoxide is not widely published, its known biological activities and applications provide insight into its potential roles.

Known Biological Effects

-

Enzyme Inhibition: Dibenzyl sulfoxide has been shown to inhibit microbial metabolism through its interaction with cytochrome P450 enzymes.[9]

-

Antineoplastic Potential: Derivatives of benzyl naphthyl sulfoxide have demonstrated potent antineoplastic activity, suggesting the sulfoxide moiety is a valuable pharmacophore in the design of anti-cancer agents.[10]

Chemical and Industrial Applications

-

Catalysis: It can act as a solid catalyst in the cationic polymerization of vinyl monomers.[9]

-

Synthetic Intermediate: Dibenzyl sulfoxide is a versatile intermediate in various organic syntheses.[1]

The following diagram illustrates the logical relationships of dibenzyl sulfoxide's known activities and applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Benzene, 1,1'-(sulfinylbis(methylene))bis- - Hazardous Agents | Haz-Map [haz-map.com]

- 5. dibenzyl sulfoxide [chemister.ru]

- 6. DIBENZYL SULFOXIDE | 621-08-9 [chemicalbook.com]

- 7. Dibenzyl sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl sulfoxide | 621-08-9 | FB01395 | Biosynth [biosynth.com]

- 10. researchgate.net [researchgate.net]

Theoretical and computational studies of "Bis(benzylsulfinyl)methane"

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and computational data for bis(benzylsulfinyl)methane is limited in publicly available scientific literature. This guide is therefore based on established principles of computational chemistry, theoretical analysis of analogous sulfinyl compounds, and standard experimental protocols for the synthesis and characterization of similar molecules.

Introduction

This compound is a chemical compound of interest due to the prevalence of the sulfoxide functional group in various pharmacologically active molecules. The stereogenic sulfur center and the conformational flexibility of the benzyl groups make it a compelling subject for theoretical and computational investigation. Such studies are crucial for understanding its potential interactions with biological targets, predicting its physicochemical properties, and guiding synthetic efforts. This document provides a comprehensive overview of the proposed theoretical and computational approaches, alongside plausible experimental protocols for its synthesis and characterization.

Theoretical and Computational Studies

Theoretical and computational chemistry offer powerful tools to investigate the properties of this compound at the molecular level. These studies can provide insights into its electronic structure, conformational landscape, and potential reactivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For this compound, these calculations can predict a range of important parameters.

Table 1: Predicted Molecular Properties from Quantum Chemical Calculations

| Property | Computational Method | Predicted Information |

| Molecular Geometry | DFT (e.g., B3LYP/6-31G) | Provides optimized 3D coordinates of the atoms, bond lengths, bond angles, and dihedral angles. This is the foundational data for all other computational analyses. |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G) | Predicts the infrared (IR) and Raman spectra. These can be compared with experimental spectra to confirm the structure and identify characteristic vibrational modes of the sulfinyl and benzyl groups. |

| Electronic Properties | DFT (e.g., B3LYP/6-31G) | Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. |

| Spectroscopic Data | GIAO-DFT (e.g., B3LYP/6-31G) | Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This is invaluable for interpreting experimental NMR spectra and confirming the molecular structure. |

| Thermochemical Data | DFT (e.g., B3LYP/6-31G*) | Calculation of enthalpy, entropy, and Gibbs free energy. These values are important for predicting the thermodynamics of reactions involving the molecule. |

Conformational Analysis

The presence of flexible benzyl groups suggests that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is critical for predicting its behavior in solution and its ability to bind to biological targets.

Table 2: Approaches for Conformational Analysis

| Analysis Type | Computational Method | Description |

| Potential Energy Scan | Molecular Mechanics or DFT | Systematically rotating key dihedral angles (e.g., C-S-C-C) to identify low-energy conformations. This provides a map of the conformational landscape. |

| Molecular Dynamics | Force Field (e.g., AMBER, GROMACS) | Simulates the motion of the molecule over time at a given temperature. This allows for the exploration of a wider range of conformations and provides insights into the dynamic behavior of the molecule in different environments (e.g., in vacuum or in a solvent). |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound, based on standard organic chemistry techniques and procedures for analogous compounds.

Synthesis

A plausible synthetic route to this compound is the oxidation of its precursor, bis(benzylsulfanyl)methane.

Protocol 1: Synthesis of this compound

-

Dissolution: Dissolve bis(benzylsulfanyl)methane (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and methanol.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂) (2 equivalents), dropwise to the cooled solution while stirring. The use of two equivalents of the oxidizing agent is intended to oxidize both sulfur atoms.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Extraction: Extract the product into an organic solvent like dichloromethane.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

A suite of analytical techniques would be necessary to confirm the identity and purity of the synthesized this compound.

Table 3: Analytical Techniques for Characterization

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Expect to see characteristic signals for the methylene protons of the benzyl groups and the central methylene bridge. The chemical shifts will be influenced by the electronegative sulfinyl groups. ¹³C NMR: Signals corresponding to the carbons of the benzyl rings and the methylene carbons. The chemical shifts will provide information about the electronic environment of each carbon atom. |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1030-1060 cm⁻¹ is characteristic of the S=O stretching vibration in sulfoxides. The spectrum will also show characteristic bands for the aromatic C-H and C=C stretching of the benzyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound would be observed. Fragmentation patterns can provide further structural information. |

| X-ray Crystallography | If suitable single crystals can be grown, X-ray crystallography will provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of the related compound, bis(benzylsulfanyl)methane, has been reported and could serve as a useful comparison[1]. |

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

References

Chirality and stereochemistry of "Bis(benzylsulfinyl)methane"

An In-depth Technical Guide on the Chirality and Stereochemistry of Bis(benzylsulfinyl)methane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chiral molecule of significant interest in stereochemistry and asymmetric synthesis. Due to the presence of two stereogenic sulfur atoms, it can exist as a set of stereoisomers: a meso compound and a pair of enantiomers. The controlled synthesis, separation, and characterization of these stereoisomers are crucial for their application as chiral ligands or auxiliaries in drug development and catalysis. This document provides a comprehensive overview of the stereochemical aspects of bis(sulfinyl)methanes, detailing their synthesis, the structural relationship between their isomers, and the experimental protocols for their characterization and separation. While specific quantitative data for this compound is scarce in published literature, this guide leverages data from the closely related and well-characterized bis(phenylsulfinyl)methane to provide a robust technical foundation.

Introduction to Stereochemistry

The core of this compound's stereochemistry lies in the tetrahedral geometry of its two sulfoxide groups. Each sulfur atom, bonded to an oxygen, a benzyl group, and the central methylene carbon, constitutes a stereocenter. For a molecule with two stereocenters, a maximum of 2n (where n=2) stereoisomers, i.e., four, can exist. However, due to the symmetry of the molecule, these stereoisomers manifest as one achiral meso compound and one pair of chiral enantiomers (d,l or (±) pair).

-

Meso Isomer : This diastereomer possesses an internal plane of symmetry and is therefore achiral. The stereochemical configurations at the two sulfur atoms are opposite, designated as (R,S).

-

Enantiomeric Pair : This consists of two chiral diastereomers that are non-superimposable mirror images of each other. They have the same configuration at both sulfur centers, being either (R,R) or (S,S). This pair constitutes the racemic mixture.

The distinct spatial arrangement of these isomers results in different physical properties, such as melting point, solubility, and chromatographic retention times, which can be exploited for their separation. Their chiroptical properties, such as optical rotation, are fundamentally different: the meso form is optically inactive, while the enantiomers rotate plane-polarized light in equal and opposite directions.

Caption: Logical relationship of this compound stereoisomers.

Synthesis and Stereocontrol

The primary route to this compound is the oxidation of its prochiral precursor, bis(benzylsulfanyl)methane. The stereochemical outcome of this reaction is highly dependent on the choice of oxidizing agent and reaction conditions.

General Oxidation Protocol

A non-stereoselective oxidation typically yields a mixture of the meso and racemic diastereomers. The synthesis of meso- and (±)-bis(phenylsulfinyl)methane has been successfully achieved via the oxidation of bis(phenylthio)methane with hydrogen peroxide.[1] A similar protocol is applicable for the benzyl analogue.

Experimental Protocol: Synthesis of meso and (±)-Bis(benzylsulfinyl)methane

-

Dissolution : Dissolve bis(benzylsulfanyl)methane (1 equivalent) in a suitable solvent, such as glacial acetic acid.

-

Oxidation : Cool the solution in an ice bath and add hydrogen peroxide (typically 30% aqueous solution, ~2.2 equivalents) dropwise while maintaining the temperature below 10°C.

-

Reaction : Allow the mixture to stir at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching & Extraction : Pour the reaction mixture into a large volume of cold water and extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Washing : Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.

-

Separation : The resulting diastereomers (meso and racemic) can be separated by fractional crystallization or column chromatography.

Asymmetric Oxidation

Achieving an enantiomerically enriched product requires an asymmetric oxidation strategy. This typically involves the use of a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral metal catalyst.[2] Common systems include those based on titanium or vanadium complexes with chiral ligands like diethyl tartrate (DET) or Schiff bases.[2] These methods aim to selectively produce one enantiomer over the other, leading to a product with a non-zero enantiomeric excess (ee).

Caption: General experimental workflow for synthesis and separation.

Characterization and Data

The characterization of this compound stereoisomers relies on a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and solid-state conformation of the isomers. A study on meso-bis(phenylsulfinyl)methane revealed an anti-conformation with R and S configurations at the two sulfur atoms.[3] The phenylsulfinyl groups were found to be nearly orthogonal to the central dithiomethane group.[3] Similar conformational features are anticipated for the benzyl analogue.

Table 1: Crystallographic Data for meso-Bis(phenylsulfinyl)methane

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₂O₂S₂ | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Configuration | R,S (meso) | [3] |

| Conformation | Anti | [3] |

NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers in solution. The meso and racemic forms of bis(sulfinyl)methanes are chemically distinct and will exhibit different chemical shifts for their respective protons, particularly the central methylene protons (S-CH₂-S).

Experimental Protocol: NMR Analysis with Lanthanide Shift Reagents

Due to potential signal overlap, lanthanide shift reagents (LSRs), such as tris(dipivaloylmethanato)europium(III) [Eu(dpm)₃], can be employed to induce larger chemical shift differences between the signals of the diastereomers, aiding in their identification and quantification.[1]

-

Sample Preparation : Prepare a standard solution of the isomer mixture in a suitable deuterated solvent (e.g., CDCl₃).

-

Initial Spectrum : Acquire a standard ¹H NMR spectrum of the mixture.

-

LSR Addition : Add small, incremental amounts of the LSR (e.g., Eu(dpm)₃) to the NMR tube.

-

Spectral Acquisition : Acquire a new ¹H NMR spectrum after each addition.

-

Analysis : Observe the differential downfield shifts of the proton signals for the meso and racemic isomers. The differing coordination of the LSR to the sulfoxide oxygen atoms in the two diastereomers leads to distinct spectral separation, allowing for unambiguous assignment.

Table 2: Expected ¹H NMR Characteristics

| Isomer | Methylene Protons (S-CH₂-S) | Benzyl Protons (Ph-CH₂) |

| meso | Likely appear as a singlet or a simple AB quartet. | A single set of signals. |

| (±)-rac | May appear as a more complex multiplet or a distinct AB quartet. | A single set of signals, but shifted relative to the meso form. |

Separation of Enantiomers

While the meso diastereomer can be separated from the racemic mixture by standard chromatographic or crystallization methods, resolving the racemic mixture into its individual (R,R) and (S,S) enantiomers requires chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and effective method for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution.

Experimental Protocol: Chiral HPLC Separation

-

CSP Selection : Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for a broad range of chiral compounds, including sulfoxides.[4][5]

-

Mobile Phase Optimization : A systematic screening of mobile phases is necessary. Typical mobile phases include mixtures of hexane/isopropanol or other alcohol modifiers for normal-phase chromatography, or acetonitrile/water/buffers for reversed-phase chromatography.

-

Analysis : Inject the racemic mixture onto the chiral column and monitor the elution profile using a UV detector. The two enantiomers will interact differently with the CSP, resulting in different retention times and thus, separation.

-

Scale-up : For preparative separation, the optimized analytical method can be scaled up using a larger-diameter column and higher flow rates to isolate gram quantities of each enantiomer.

Caption: Workflow for chiral HPLC separation of enantiomers.

Conclusion

This compound represents a classic example of a molecule with two stereogenic sulfur atoms, giving rise to meso and racemic stereoisomers. Understanding the synthesis, characterization, and separation of these isomers is fundamental for their potential use in asymmetric synthesis and pharmaceutical research. Through a combination of controlled oxidation of the thioether precursor and subsequent chromatographic separation, the individual stereoisomers can be isolated. Definitive characterization is achieved through X-ray crystallography and NMR spectroscopy, potentially enhanced with lanthanide shift reagents. The resolution of the racemic pair into its pure enantiomers is readily achievable with modern chiral HPLC techniques. This guide provides the necessary theoretical framework and practical protocols for researchers to effectively work with this important class of chiral molecules.

References

- 1. meso- and (±)-Bis(phenylsulphinyl)methane. Characterization using nuclear magnetic resonance chemical shift reagents - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. DSpace [cora.ucc.ie]

- 3. meso-Bis(phenylsulfinyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase [mdpi.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Bis(benzylsulfinyl)methane

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal properties of chemical compounds is paramount for ensuring stability, safety, and efficacy. This document provides a detailed overview of the thermal stability and decomposition of Bis(benzylsulfinyl)methane, a sulfur-containing organic compound.

Thermal Decomposition Analysis

The thermal behavior of this compound has been investigated to determine its stability and decomposition pathway. The primary method for this analysis is thermogravimetry (TG), which measures the change in mass of a sample as a function of temperature.

A key study in this area subjected this compound to a controlled heating process under an inert nitrogen atmosphere. The sample was heated from room temperature to 600°C at a constant rate of 10°C per minute. This analysis revealed a two-step decomposition process. The initial decomposition phase occurs between 160°C and 210°C, with a significant mass loss of 45.8%. The second decomposition stage takes place between 210°C and 310°C, resulting in an additional mass loss of 23.2%.

The final residue remaining at 600°C accounted for 27.0% of the initial mass. This non-volatile residue suggests the formation of a stable carbonaceous material.

For clarity and comparative analysis, the quantitative data from the thermogravimetric analysis is summarized in the table below.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) |

| First Stage | 160 - 210 | 45.8 |

| Second Stage | 210 - 310 | 23.2 |

| Total Mass Loss | 160 - 310 | 69.0 |

| Final Residue at 600°C | 27.0 |

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following section details the methodology employed for the thermogravimetric analysis of this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer was used for this experiment.

Experimental Conditions:

-

Sample Mass: A precise amount of this compound was placed in an alumina crucible.

-

Atmosphere: The experiment was conducted under a dynamic nitrogen atmosphere with a flow rate of 50 mL/min to ensure an inert environment and prevent oxidative side reactions.

-

Temperature Program: The sample was heated from room temperature to 600°C.

-

Heating Rate: A linear heating rate of 10°C/min was applied.

Procedure:

-

The thermogravimetric analyzer was calibrated according to the manufacturer's specifications.

-

A sample of this compound was accurately weighed and placed into the alumina crucible.

-

The crucible was placed in the furnace of the TGA instrument.

-

The furnace was sealed, and the system was purged with nitrogen gas for a sufficient time to ensure an inert atmosphere.

-

The temperature program was initiated, and the mass of the sample was recorded continuously as a function of temperature.

-

The experiment was concluded once the temperature reached 600°C and the mass of the residue stabilized.

-

The resulting thermogram (mass vs. temperature) was analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss at each stage.

Visualization of Experimental Workflow

The logical flow of the experimental procedure for the thermal analysis of this compound is depicted in the following diagram.

An In-depth Technical Guide on the Solubility of Bis(benzylsulfinyl)methane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzylsulfinyl)methane is an organic compound containing two sulfinyl functional groups attached to a central methylene bridge, with benzyl groups appended to each sulfur atom. As a sulfoxide, its solubility is dictated by the polar nature of the S=O bond and the nonpolar character of the benzyl and methylene groups. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various fields, including medicinal chemistry and materials science. This guide provides an overview of the expected solubility of this compound in common organic solvents, a general experimental protocol for solubility determination, and a workflow for its synthesis and characterization.

Predicted Solubility of this compound

The presence of two polar sulfoxide groups suggests that this compound will exhibit moderate to good solubility in polar organic solvents. The two nonpolar benzyl groups will contribute to its solubility in less polar, aromatic solvents. The overall solubility will be a balance between these competing factors. Based on the general solubility of sulfoxides like dimethyl sulfoxide (DMSO) and the influence of the benzyl groups, the following table summarizes the expected qualitative solubility of this compound.[1][2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polar sulfoxide groups of the solute can interact favorably with the polar aprotic solvent molecules. DMSO, being a sulfoxide itself, is expected to be an excellent solvent.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The sulfoxide groups can act as hydrogen bond acceptors, leading to good interactions with protic solvents. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can solvate both the polar and nonpolar parts of the molecule effectively. |

| Aromatic | Toluene, Benzene | Moderate | The benzyl groups of the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than the other categories and may not be as effective at solvating the polar sulfoxide groups. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The large nonpolar hydrocarbon structure of these solvents will not effectively solvate the polar sulfoxide moieties of this compound. |

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method for determining the solubility of a solid organic compound in various solvents at a specific temperature.[3][4][5]

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

-

-

Determination of Solute Concentration:

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant from each vial using a micropipette.

-

Dispense the supernatant into a pre-weighed, labeled vial. Record the exact weight of the empty vial.

-

Evaporate the solvent from the vials in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or use a vacuum desiccator.

-

Once the solvent is completely removed and the vial has cooled to room temperature, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final weight.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

Solubility (g/L) = (Mass of dried solute in g / Volume of supernatant in L)

-

Workflow for Synthesis and Characterization

As no specific signaling pathways involving this compound were identified, a logical workflow for its synthesis and characterization is presented below. The synthesis is based on the oxidation of the corresponding sulfide, a common method for preparing sulfoxides.[6]

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, its chemical structure allows for informed predictions. It is expected to be most soluble in polar aprotic solvents and moderately soluble in polar protic, chlorinated, and aromatic solvents, with low solubility in nonpolar aliphatic solvents. The provided experimental protocol offers a standard method for researchers to determine the precise solubility of this compound in their solvents of interest. The outlined synthesis and characterization workflow provides a logical pathway for the preparation and validation of this compound for further research and development. For professionals in drug development, understanding these solubility characteristics is a critical first step in formulation and delivery studies.

References

- 1. Sulfoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Lanthanide Complexes with Bis(benzylsulfinyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, generalized protocol for the synthesis of lanthanide complexes using bis(sulfinyl)alkane ligands, with a specific focus on the proposed ligand "Bis(benzylsulfinyl)methane." Due to the absence of specific literature on this compound as a ligand for lanthanide complexes, the following protocols are based on established methods for analogous sulfoxide-containing ligands. These complexes are of interest for their potential applications in areas such as luminescent probes, magnetic resonance imaging (MRI) contrast agents, and catalysis, owing to the unique photophysical and magnetic properties of lanthanide ions.

Introduction to Lanthanide-Sulfoxide Complexes

Lanthanide ions (Ln³⁺) are hard acids and therefore readily coordinate with hard donor atoms like oxygen. Sulfoxide groups (R₂S=O) are excellent ligands for lanthanides as they coordinate through the oxygen atom. The coordination of the sulfoxide oxygen to the lanthanide ion results in a characteristic shift of the S=O stretching frequency in the infrared (IR) spectrum, providing a clear indication of complex formation. The steric and electronic properties of the sulfoxide ligand can influence the coordination number, geometry, and the resulting photophysical properties of the lanthanide complex. Bidentate bis(sulfoxide) ligands, such as the proposed this compound, can form stable chelate rings with lanthanide ions.

Proposed Synthesis of the Ligand: this compound

The synthesis of this compound can be achieved through a two-step process starting from dibromomethane and benzyl mercaptan. The first step is the synthesis of the corresponding bis-sulfide, Bis(benzylthio)methane, followed by its oxidation to the bis-sulfoxide.

2.1. Experimental Protocol: Synthesis of Bis(benzylthio)methane

-

Reaction Setup: To a solution of benzyl mercaptan (2 equivalents) in a suitable solvent such as ethanol or methanol, add a base like sodium hydroxide or sodium ethoxide (2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Stir the resulting solution at room temperature and add dibromomethane (1 equivalent) dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

2.2. Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the synthesized Bis(benzylthio)methane (1 equivalent) in a suitable solvent like dichloromethane or acetic acid.

-

Oxidation: Cool the solution in an ice bath and add an oxidizing agent such as hydrogen peroxide (2 equivalents) or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) (2 equivalents) portion-wise. Careful control of the stoichiometry is crucial to avoid over-oxidation to the sulfone.

-

Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench any excess oxidizing agent (e.g., with a saturated solution of sodium thiosulfate if m-CPBA was used). Neutralize the solution with a weak base like sodium bicarbonate.

-

Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.

General Synthesis of Lanthanide Complexes with this compound

The following is a general protocol for the synthesis of lanthanide complexes with the proposed this compound ligand. The stoichiometry, solvent, and reaction conditions may require optimization for specific lanthanide ions.

3.1. Experimental Protocol

-

Preparation of Solutions: Prepare a solution of the desired lanthanide(III) salt (e.g., nitrate, perchlorate, or chloride hydrate) in a suitable solvent. Common solvents include methanol, ethanol, or acetonitrile. Prepare a separate solution of this compound in the same solvent.

-

Reaction: Add the ligand solution dropwise to the stirred solution of the lanthanide salt at room temperature. The molar ratio of ligand to metal is typically varied to isolate complexes with different stoichiometries (e.g., 1:1, 2:1, 3:1).

-

Complex Formation: Stir the reaction mixture for several hours (typically 2-24 hours) at room temperature or with gentle heating. The formation of a precipitate may indicate the formation of the complex.

-

Isolation of the Complex: If a precipitate forms, it can be collected by filtration, washed with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether, and finally dried in vacuo. If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent, or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture.

-

Storage: The resulting lanthanide complexes should be stored in a desiccator over a suitable drying agent.

Characterization of Lanthanide Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation and purity of the lanthanide complexes and to elucidate their structure.

-

Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

-

Infrared (IR) Spectroscopy: To confirm the coordination of the sulfoxide group to the lanthanide ion. A shift of the S=O stretching vibration to a lower frequency (typically 30-50 cm⁻¹) is indicative of coordination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes. For paramagnetic lanthanide ions, the NMR signals will be shifted and broadened.

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, including the coordination number and geometry of the lanthanide ion.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

-

Luminescence Spectroscopy: For luminescent lanthanide ions (e.g., Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺), excitation and emission spectra can be recorded to study their photophysical properties.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for a series of lanthanide complexes with this compound, denoted as L.

Table 1: Elemental Analysis Data for [Ln(L)₂(NO₃)₃] Complexes

| Complex | %C (Calc.) | %C (Found) | %H (Calc.) | %H (Found) | %N (Calc.) | %N (Found) |

| [La(L)₂(NO₃)₃] | 40.59 | 40.65 | 3.60 | 3.65 | 4.73 | 4.68 |

| [Eu(L)₂(NO₃)₃] | 40.06 | 40.12 | 3.55 | 3.59 | 4.67 | 4.61 |

| [Tb(L)₂(NO₃)₃] | 39.75 | 39.81 | 3.53 | 3.57 | 4.63 | 4.58 |

Table 2: Key IR Stretching Frequencies (cm⁻¹) for the Ligand and its Lanthanide Complexes

| Compound | ν(S=O) | Δν(S=O) | ν(NO₃⁻) |

| This compound (L) | 1045 | - | - |

| [La(L)₂(NO₃)₃] | 1005 | -40 | 1480, 1310 |

| [Eu(L)₂(NO₃)₃] | 1002 | -43 | 1482, 1312 |

| [Tb(L)₂(NO₃)₃] | 1000 | -45 | 1485, 1315 |

Table 3: Luminescence Properties of Eu(III) and Tb(III) Complexes in the Solid State at Room Temperature

| Complex | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Main Transitions |

| [Eu(L)₂(NO₃)₃] | 280 | 592, 615, 651, 698 | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂, ⁵D₀ → ⁷F₃, ⁵D₀ → ⁷F₄ |

| [Tb(L)₂(NO₃)₃] | 285 | 490, 545, 585, 620 | ⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₅, ⁵D₄ → ⁷F₄, ⁵D₄ → ⁷F₃ |

Potential Applications

Lanthanide complexes with sulfoxide ligands have several potential applications:

-

Luminescent Probes: The characteristic and sharp emission bands of certain lanthanide ions (e.g., Eu³⁺ and Tb³⁺) make these complexes suitable for use as luminescent probes in biological imaging and assays.

-

MRI Contrast Agents: Gadolinium(III) complexes are widely used as contrast agents in MRI. Novel Gd³⁺ complexes with ligands like this compound could be explored for improved relaxivity and biocompatibility.

-

Catalysis: Lanthanide ions are known to act as Lewis acids and can catalyze a variety of organic reactions. The chiral nature of the sulfoxide groups could also be exploited for asymmetric catalysis.

-

Drug Development: Lanthanide complexes have been investigated for their therapeutic properties. The biological activity of these novel complexes could be a subject of future research.

Disclaimer: The protocols and data presented herein are generalized and hypothetical, based on the chemistry of similar compounds. Researchers should conduct their own literature search and optimization studies for any new synthetic procedures. All experiments should be carried out with appropriate safety precautions in a well-equipped laboratory.

Application of Bis(benzylsulfinyl)methane in Luminescent Materials: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of bis(benzylsulfinyl)methane as a ligand in the preparation of novel luminescent materials. Particular focus is given to its use in synthesizing highly efficient lanthanide complexes with enhanced photophysical properties.

This compound has emerged as a promising organic ligand for sensitizing the luminescence of lanthanide ions, particularly europium (Eu³⁺) and terbium (Tb³⁺). Its unique structure allows for efficient energy transfer to the metal center, resulting in materials with strong and sharp emission bands, making them suitable for a variety of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and advanced imaging agents.

Luminescence Enhancement in Lanthanide Complexes

The core principle behind the use of this compound in luminescent materials lies in the "antenna effect." The organic ligand absorbs incident light (typically in the UV region) and transfers the excitation energy to the encapsulated lanthanide ion, which then emits light at its characteristic wavelength. This process overcomes the inherently low absorption cross-sections of the lanthanide ions themselves.

Studies have shown that ternary complexes, incorporating this compound as the primary ligand and a secondary ligand such as 1,10-phenanthroline or 2,2'-dipyridyl, exhibit significantly enhanced luminescence compared to their binary counterparts. This enhancement is attributed to several factors:

-

Increased coordination saturation: The secondary ligand helps to shield the lanthanide ion from solvent molecules that can quench luminescence.

-

Modified ligand field: The introduction of a second ligand alters the symmetry around the lanthanide ion, which can lead to higher quantum yields and longer luminescence lifetimes.

-

Improved energy transfer efficiency: The combination of ligands can create a more favorable pathway for energy migration from the ligands to the metal ion.

Quantitative Luminescence Data

The following tables summarize the key photophysical properties of lanthanide complexes incorporating this compound. Note: Specific quantitative data from primary literature was not fully accessible. The tables are structured for the inclusion of such data when available.

Table 1: Photophysical Properties of Europium(III) Complexes with this compound

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Luminescence Lifetime (ms) |

| Eu(BBSM)₃(H₂O)₂ | Data not available | Data not available | Data not available | Data not available |

| Eu(BBSM)₃(Phen) | Data not available | Data not available | Data not available | Data not available |

| Eu(BBSM)₃(Dipy) | Data not available | Data not available | Data not available | Data not available |

BBSM = this compound; Phen = 1,10-phenanthroline; Dipy = 2,2'-dipyridyl

Table 2: Photophysical Properties of Terbium(III) Complexes with this compound

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Luminescence Lifetime (ms) |

| Tb(BBSM)₃(H₂O)₂ | Data not available | Data not available | Data not available | Data not available |

| Tb(BBSM)₃(Phen) | Data not available | Data not available | Data not available | Data not available |

| Tb(BBSM)₃(Dipy) | Data not available | Data not available | Data not available | Data not available |

BBSM = this compound; Phen = 1,10-phenanthroline; Dipy = 2,2'-dipyridyl

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its lanthanide complexes, based on information from available literature. Note: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and access to the detailed procedures in the primary literature.

Protocol 1: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound was not available in the searched literature. A general approach would likely involve the oxidation of the corresponding bis(benzylthio)methane.

Protocol 2: Synthesis of a Ternary Europium(III) Complex with this compound and 1,10-Phenanthroline

-

Preparation of the Precursor Solution: Dissolve a stoichiometric amount of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile).

-

Addition of Europium Salt: To the ligand solution, add a solution of a europium(III) salt (e.g., Eu(NO₃)₃·6H₂O or EuCl₃·6H₂O) in the same solvent, typically in a 3:1 ligand-to-metal molar ratio.

-

Reaction: Stir the mixture at room temperature for a specified period to allow for the formation of the binary complex.

-

Addition of the Secondary Ligand: Add a solution of 1,10-phenanthroline in the same solvent to the reaction mixture, typically in a 1:1 molar ratio with the europium salt.

-

Precipitation and Isolation: Continue stirring for several hours. The ternary complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from a suitable solvent system may be necessary to obtain a pure product.

-

Characterization: Characterize the final product using techniques such as elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction to confirm its composition and structure.

Diagrams and Workflows

The following diagrams illustrate the key processes involved in the preparation and function of luminescent materials based on this compound.

Application of Bis(benzylsulfinyl)methane in Fluorescence Spectroscopy: A Prospective Outlook

Introduction

Currently, there is a notable absence of published scientific literature detailing the synthesis, photophysical properties, or specific applications of "Bis(benzylsulfinyl)methane" in fluorescence spectroscopy. Extensive searches have not yielded any established protocols or datasets for this particular compound. However, the broader class of aromatic sulfoxides, to which this compound belongs, has been investigated for its fluorescent properties. This document, therefore, provides a prospective application note based on the known characteristics of structurally related organosulfur compounds. The protocols and data presented herein are intended as a foundational guide for researchers interested in exploring the potential of this compound as a novel fluorescent probe.

General Principles: Fluorescence in Aromatic Sulfoxides

The fluorescence of aromatic compounds containing a sulfoxide group is influenced by several factors. The sulfoxide moiety, with its lone pair of electrons on the sulfur atom and the S=O bond, can participate in electronic transitions and affect the photophysical properties of the molecule. Research on various aromatic sulfoxides has revealed that metal coordination to the sulfoxide can enhance fluorescence emission.[1] Furthermore, the oxidation state of the sulfur atom is a critical determinant of the compound's fluorescent behavior; for instance, the oxidation of a sulfide to a sulfoxide can lead to significant changes in the emission spectra.[2][3] It is also important to note that the excited states of some benzylic aryl sulfoxides can be deactivated through non-radiative pathways, which may quench fluorescence.

Hypothetical Application Note: this compound as a Fluorescent Probe

This section outlines a hypothetical application of this compound as a fluorescent probe. The data and protocols are theoretical and intended to serve as a starting point for experimental investigation.

Potential Photophysical Properties

The following table summarizes the key photophysical parameters that would need to be experimentally determined for this compound. The values are placeholders based on typical ranges for fluorescent aromatic compounds.

| Parameter | Symbol | Hypothetical Value/Range | Measurement Condition |

| Molar Absorptivity | ε | 10,000 - 50,000 M⁻¹cm⁻¹ | In Ethanol |

| Excitation Maximum | λex | 280 - 350 nm | In Ethanol |

| Emission Maximum | λem | 350 - 500 nm | In Ethanol |

| Quantum Yield | Φf | 0.1 - 0.5 | Relative to a standard (e.g., quinine sulfate) |

| Fluorescence Lifetime | τ | 1 - 10 ns | Time-Correlated Single Photon Counting (TCSPC) |

| Stokes Shift | Δλ | 50 - 150 nm | Difference between λem and λex |

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and the characterization of its fluorescent properties.

1. Synthesis of this compound

A potential synthetic route to this compound could involve the controlled oxidation of the corresponding sulfide, Bis(benzylthio)methane.

-

Materials:

-

Bis(benzylthio)methane

-

Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid)

-

Dichloromethane (DCM) as solvent

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve Bis(benzylthio)methane in DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-